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Compound of Interest

Compound Name: Antifungal agent 16

Cat. No.: B12430312 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Antifungal agent 16, identified as compound 6a in the primary literature, is a novel synthetic

1,2,3-triazole hybrid molecule with the CAS number 2762034-41-1.[1] This compound has

demonstrated significant antifungal and antibacterial properties, with its antifungal activity

reported to be superior to the commonly used drug, fluconazole.[1] Its proposed mechanism of

action involves the inhibition of lanosterol 14-α-demethylase, a critical enzyme in the fungal

ergosterol biosynthesis pathway, and potential interaction with DNA. This technical guide

provides a comprehensive overview of the synthesis, experimental protocols, quantitative

biological data, and proposed mechanism of action for Antifungal agent 16, tailored for

researchers and professionals in the field of drug discovery and development.
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Property Value Reference

CAS Number 2762034-41-1 [2]

Chemical Name

2-(4-((1-(2-(dibenzo[b,d]furan-

2-yloxy)ethyl)-1H-1,2,3-triazol-

4-yl)methyl)quinolin-8-

yloxy)benzo[d]thiazole

Molecular Formula C27H21N5O2S [2]

Molecular Weight 479.55 g/mol [2]

Appearance Not specified in literature

Solubility Not specified in literature

Synthesis
The synthesis of Antifungal agent 16 (compound 6a) is achieved through a multi-step process

culminating in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a

cornerstone of click chemistry.[1]
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Starting Materials

Intermediate Synthesis

Final Product

8-hydroxyquinoline

8-(2-bromoethoxy)quinoline
 + 1,2-dibromoethane

(K2CO3, DMF)
8-(prop-2-yn-1-yloxy)quinoline

 + Propargyl bromide
(K2CO3, DMF)

1,2-dibromoethane

Propargyl bromide

Sodium azide

2-hydroxybenzothiazole

2-(2-azidoethoxy)benzo[d]thiazole

 + 1,2-dibromoethane -> Azide
(K2CO3, DMF then NaN3)

 + Propargyl alcohol
(NaH, DMF)

Antifungal Agent 16 (6a)
 + 2-(2-azidoethoxy)benzo[d]thiazole

(CuSO4.5H2O, Sodium ascorbate, t-BuOH/H2O)

Click to download full resolution via product page

Caption: Synthesis workflow for Antifungal Agent 16.

Experimental Protocols
Synthesis of 8-(prop-2-yn-1-yloxy)quinoline (Alkyne precursor):

A mixture of 8-hydroxyquinoline (1.0 eq), anhydrous potassium carbonate (2.0 eq), and

propargyl bromide (1.2 eq) in dry N,N-dimethylformamide (DMF) was stirred at room

temperature for 12 hours.

The reaction progress was monitored by thin-layer chromatography (TLC).

Upon completion, the reaction mixture was poured into ice-cold water.
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The resulting precipitate was filtered, washed with water, and dried to yield the alkyne

precursor.

Synthesis of 2-(2-azidoethoxy)benzo[d]thiazole (Azide precursor):

To a solution of 2-hydroxybenzothiazole (1.0 eq) in DMF, anhydrous potassium carbonate

(2.0 eq) and 1,2-dibromoethane (1.5 eq) were added, and the mixture was stirred at 80 °C

for 8 hours.

After cooling, the mixture was poured into water and extracted with ethyl acetate. The

organic layer was dried over anhydrous sodium sulfate and concentrated to give the bromo-

intermediate.

The bromo-intermediate was then dissolved in DMF, and sodium azide (1.5 eq) was added.

The reaction mixture was stirred at 80 °C for 12 hours.

After completion, the mixture was poured into water and extracted with ethyl acetate. The

organic layer was washed with brine, dried, and concentrated to afford the azide precursor.

Synthesis of Antifungal agent 16 (Compound 6a):

A mixture of the alkyne precursor (1.0 eq) and the azide precursor (1.0 eq) was dissolved in

a 1:1 mixture of tert-butanol and water.

To this solution, copper(II) sulfate pentahydrate (0.1 eq) and sodium ascorbate (0.2 eq) were

added.

The reaction mixture was stirred at room temperature for 24 hours.

The resulting precipitate was filtered, washed with water, and purified by column

chromatography on silica gel to yield Antifungal agent 16.

Biological Activity
Antimicrobial Activity
Antifungal agent 16 has demonstrated broad-spectrum antimicrobial activity. The minimum

inhibitory concentration (MIC) values were determined using the broth microdilution method.
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Organism Type

MIC (µg/mL)
of
Antifungal
Agent 16
(6a)

MIC (µg/mL)
of
Ciprofloxaci
n
(Antibacteri
al Control)

MIC (µg/mL)
of
Fluconazole
(Antifungal
Control)

Reference

Staphylococc

us aureus

Gram (+)

Bacteria
12.5 6.25 - [1]

Bacillus

subtilis

Gram (+)

Bacteria
25 12.5 - [1]

Escherichia

coli

Gram (-)

Bacteria
25 12.5 - [1]

Pseudomona

s aeruginosa

Gram (-)

Bacteria
50 25 - [1]

Candida

albicans
Fungus 6.25 - 12.5 [1]

Aspergillus

niger
Fungus 12.5 - 25 [1]

Aspergillus

flavus
Fungus 12.5 - 25 [1]

DNA Binding Studies
In vitro studies with herring fish sperm DNA (hs-DNA) indicate that Antifungal agent 16
interacts with DNA, likely through intercalation.

Parameter Value Reference

Binding Constant (Kb) 3.90 x 10^5 L mol^-1 [1]

Hypochromism (%) 28.3 [1]

Experimental Protocol for DNA Binding:
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A stock solution of hs-DNA was prepared in Tris-HCl buffer (pH 7.2) and its concentration

was determined spectrophotometrically.

Solutions of Antifungal agent 16 of known concentrations were prepared in the same buffer.

UV-Vis absorption spectra were recorded for the compound in the absence and presence of

increasing concentrations of hs-DNA.

The binding constant (Kb) was calculated from the decay of absorbance using the Wolfe-

Shimer equation.

Proposed Mechanism of Action
The antifungal activity of Antifungal agent 16 is believed to be multifactorial, primarily

targeting the fungal cell membrane integrity by inhibiting ergosterol biosynthesis and potentially

interfering with DNA replication and transcription.

Inhibition of Lanosterol 14-α-demethylase
Molecular docking studies suggest that Antifungal agent 16 binds to the active site of

lanosterol 14-α-demethylase (CYP51A1), a key enzyme in the ergosterol biosynthesis pathway.

[1] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic

sterol intermediates, ultimately disrupting the fungal cell membrane.
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Caption: Proposed inhibition of the ergosterol biosynthesis pathway.
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DNA Interaction
The significant DNA binding affinity of Antifungal agent 16 suggests a secondary mechanism

involving the disruption of DNA-related cellular processes. Molecular docking simulations

indicate that the molecule can form hydrogen bonds and hydrophobic interactions with DNA

base pairs.[1]

Proposed DNA Interaction

Antifungal Agent 16
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Transcription

Inhibits

Template for Template for

Cell Cycle Arrest
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Caption: Logical flow of DNA interaction and its consequences.

Computational Studies
Molecular Docking
Molecular docking simulations were performed to predict the binding mode and affinity of

Antifungal agent 16 with its putative targets.
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Target
Docking Score
(kcal/mol)

Key Interactions Reference

hs-DNA -8.7

Hydrogen bonding

with DG2 and DG4; π-

π stacking with DG22

[1]

Lanosterol 14-α-

demethylase
-9.7

Hydrogen bonding,

electrostatic

interactions,

hydrophobic

interactions

[1]

Protocol for Molecular Docking:

The 3D structure of Antifungal agent 16 was generated and energy-minimized.

The crystal structures of the target macromolecules (DNA and lanosterol 14-α-demethylase)

were obtained from the Protein Data Bank.

Water molecules and ligands were removed from the target structures, and polar hydrogens

were added.

The docking simulations were performed using AutoDock Vina or a similar software package.

The binding site was defined, and the docking protocol was run with appropriate parameters.

The resulting binding poses were analyzed to identify the most favorable interactions and to

calculate the binding energy.

ADME and DFT Studies
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions and Density

Functional Theory (DFT) calculations were conducted to assess the drug-likeness and

electronic properties of Antifungal agent 16.
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Parameter Predicted Value/Property Reference

Lipinski's Rule of Five Compliant [3]

Oral Bioavailability Predicted to be orally active [3]

Chemical Hardness
Calculated to have good

stability
[3]

Electrophilicity Index
Calculated to have good

reactivity
[3]

Conclusion and Future Directions
Antifungal agent 16 (CAS 2762034-41-1) is a promising new chemical entity with potent

antifungal and antibacterial activity. Its dual mechanism of action, targeting both the fungal cell

membrane and DNA, makes it an attractive candidate for further development, particularly in

the context of rising antifungal resistance. Future research should focus on in vivo efficacy and

toxicity studies, as well as lead optimization to enhance its pharmacological profile. The

detailed experimental protocols and comprehensive data presented in this guide provide a solid

foundation for researchers to build upon in the quest for novel antimicrobial therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12430312#antifungal-agent-16-cas-number-
2762034-41-1-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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